ETHYL 5-[(MORPHOLIN-4-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL 5-[(MORPHOLIN-4-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a morpholine ring, a pyrrole ring, an oxadiazole ring, and a triazole ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(MORPHOLIN-4-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached via a condensation reaction with an appropriate aldehyde or ketone.
Incorporation of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(MORPHOLIN-4-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 5-[(MORPHOLIN-4-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 5-[(MORPHOLIN-4-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
ETHYL 5-[(MORPHOLIN-4-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Thiadiazole Derivatives: These compounds share the oxadiazole ring and have applications in medicinal chemistry.
Triazole Derivatives: Compounds with triazole rings are known for their antifungal and antimicrobial properties.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(morpholin-4-ylmethyl)-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O4/c1-2-26-16(24)13-12(11-21-7-9-25-10-8-21)23(20-17-13)15-14(18-27-19-15)22-5-3-4-6-22/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFHNBDQUYHAID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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